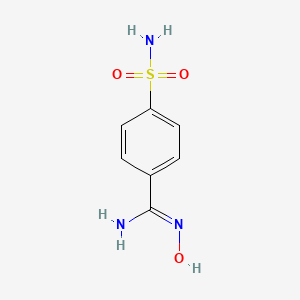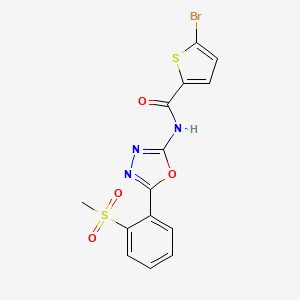
5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the 1,3,4-oxadiazole ring, methylsulfonyl group, and brominated thiophene moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of structurally related compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives is well-documented in the literature. For instance, the synthesis of potent 5-HT(1B/1D) antagonists with an oxadiazole ring as a core structure has been achieved through a series of chemical transformations, including the use of aryl carboxylic acids as precursors . Similarly, the synthesis of a carboxylic acid moiety of a dopamine and serotonin receptor antagonist involved multiple steps, including regioselective substitution and bromination . These methods could potentially be adapted for the synthesis of the compound of interest, with appropriate modifications to incorporate the thiophene and methylsulfonyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule . This technique could be employed to ascertain the precise molecular geometry of "this compound," which is crucial for understanding its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the behavior of similar structures. For example, the oxadiazole ring is known to participate in electrophilic substitution reactions, which could be utilized to introduce various substituents that modulate the compound's biological activity . The presence of a bromine atom on the thiophene ring suggests potential for further substitution reactions, which could be explored to create a library of analogs for structure-activity relationship (SAR) studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as log P and log D values, have been calculated to predict their behavior in biological systems . These properties are indicative of the compound's solubility, permeability, and potential oral bioavailability. For "this compound," similar calculations and evaluations would be necessary to predict its pharmacokinetic profile and to optimize its drug-like characteristics.
Applications De Recherche Scientifique
Catalytic Arylation
Bheeter, Bera, and Doucet (2013) explored the direct arylation of thiophenes, including those similar to the compound , highlighting its use in synthesizing various derivatives for potential applications in material science and pharmaceuticals (Bheeter, Bera, & Doucet, 2013).
Synthesis of Antagonists
Liao et al. (2000) synthesized and evaluated a series of analogues, including one similar to the compound , as potent and selective 5-HT(1B/1D) antagonists. This research contributes to the development of new pharmacological agents for treating various neurological disorders (Liao et al., 2000).
Antimicrobial Activity
Khalid et al. (2016) conducted a study on the synthesis of N-substituted derivatives of a compound structurally related to 5-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. These compounds showed moderate to excellent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Insecticidal Applications
Qi et al. (2014) reported the synthesis and evaluation of a series of compounds, including those related to the compound , for their insecticidal activities. These compounds showed promising results against certain pests, indicating their potential use in agriculture (Qi et al., 2014).
Pharmacological Properties
Tsuji et al. (1998) synthesized a series of compounds, including derivatives of the compound , which exhibited anti-inflammatory properties. This research adds to the knowledge of developing new anti-inflammatory drugs (Tsuji et al., 1998).
Mécanisme D'action
Target of Action
It’s known that similar compounds with thiazole and sulfonamide groups have shown antibacterial activity
Mode of Action
The exact mode of action of this compound is currently unknown. They work by interacting with bacterial cells, possibly disrupting essential cellular processes
Biochemical Pathways
Based on its potential antibacterial activity, it may interfere with bacterial metabolic pathways or protein synthesis, leading to cell death . More research is needed to identify the exact biochemical pathways affected by this compound.
Result of Action
Based on its potential antibacterial activity, it may lead to bacterial cell death
Propriétés
IUPAC Name |
5-bromo-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4S2/c1-24(20,21)10-5-3-2-4-8(10)13-17-18-14(22-13)16-12(19)9-6-7-11(15)23-9/h2-7H,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFWLOMSYUQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

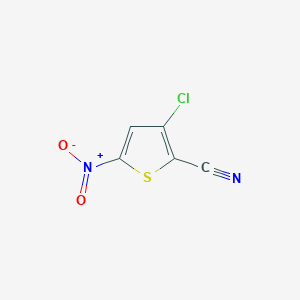
![2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone](/img/structure/B3009887.png)
![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)


![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)


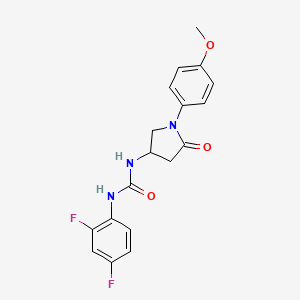
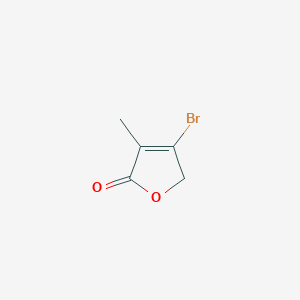
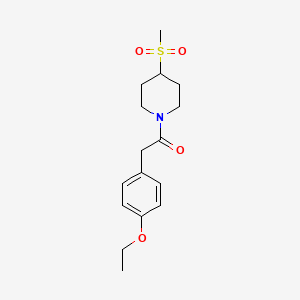
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)
